N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline
Description
Properties
Molecular Formula |
C7H9N |
|---|---|
Molecular Weight |
114.20 g/mol |
IUPAC Name |
N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline |
InChI |
InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D,2D,3D,4D,5D/hD2 |
InChI Key |
RNVCVTLRINQCPJ-LQHBDRBESA-N |
Isomeric SMILES |
[2H]CC1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
CC1=CC=CC=C1N |
Origin of Product |
United States |
Preparation Methods
Overview
The most prevalent and well-documented method for synthesizing N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline involves catalytic exchange of hydrogen atoms with deuterium (D₂) gas. This process typically utilizes a suitable catalyst, such as palladium on carbon (Pd/C), which facilitates the exchange under controlled conditions.
Reaction Conditions
Reaction Scheme
Ph-NH₂ + 6 D₂ → Ph-ND₂ + 6 HD
Note: The process involves multiple exchange steps, targeting aromatic and amino hydrogens, with specific focus on the methyl group attached at the 6-position.
Advantages
- High isotopic purity
- Well-established and scalable
- Suitable for labeling complex aromatic amines
Limitations
- Requires high-pressure equipment
- Potential for incomplete exchange if conditions are suboptimal
Deuterium Exchange via Electrophilic Deuteration
Overview
An alternative approach involves electrophilic deuteration, where deuterium sources such as deuterium chloride (DCl) or deuterium oxide (D₂O) are used in the presence of catalysts like Lewis acids or transition metals to facilitate selective deuteration at specific positions.
Reaction Conditions
- Reagents: DCl or D₂O
- Catalysts: Lewis acids (e.g., BF₃·Et₂O) or transition metals
- Solvent: D₂O or organic solvents like acetonitrile
- Temperature: Mild to moderate (room temperature to 80°C)
Application
This method is particularly useful for selectively deuterating the methyl group at the 6-position, where electrophilic deuteration can replace the methyl hydrogens with deuterium.
Synthesis of Deuterated Aniline Derivatives via Isotope Scrambling
Overview
Isotope scrambling involves the partial or complete exchange of hydrogen atoms in aromatic compounds through acid or base catalysis, often under high-temperature conditions, with D₂O or D₂ gas.
Methodology
- Heating aniline derivatives with D₂O or D₂ gas in the presence of a catalyst such as Raney nickel or platinum
- Conditions are optimized to maximize deuterium incorporation at the desired positions
Reaction Scheme
C₆H₅NH₂ + D₂O → C₆D₅ND₂ + H₂O
Advantages
- Suitable for large-scale synthesis
- Allows for selective deuteration at aromatic positions
Summary of Preparation Data and Research Findings
Notes on Purification and Characterization
Post-synthesis, purification typically involves:
- Chromatography (e.g., silica gel chromatography)
- Recrystallization from suitable solvents
- Verification of deuterium incorporation via NMR spectroscopy, especially ^2H NMR, and mass spectrometry
Chemical Reactions Analysis
Oxidation Reactions
Deuterated aniline derivatives undergo oxidation to form nitroso or nitro compounds. The isotopic composition influences reaction rates due to deuterium’s mass effect.
Reduction Reactions
Reductive pathways demonstrate modified thermodynamics due to deuterium’s lower zero-point energy:
Electrophilic Aromatic Substitution
Deuteration alters electron density and steric effects, directing substitution patterns:
Halogenation
Nitration
| Conditions | Major Product | Kinetic Isotope Effect (KIE) |
|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 2,4-d<sub>2</sub>-6-(deuteriomethyl)-3-nitroaniline | KIE = 1.8 ± 0.2 |
N-Alkylation and Arylation
Deuterated amines participate in Pd-catalyzed cross-coupling and reductive alkylation:
Reductive Alkylation with Aldehydes
Buchwald–Hartwig Amination
| Aryl Halide | Ligand | Product | Turnover |
|---|---|---|---|
| 4-Bromotoluene | Xantphos | N-(4-Methylphenyl)-deuterated aniline | 94% |
Diazotization and Subsequent Transformations
Diazonium salts derived from deuterated anilines enable functional group interconversion:
| Diazotization Agent | Coupling Partner | Product | Application |
|---|---|---|---|
| NaNO<sub>2</sub>/HCl | Phenol | 6-(Deuteriomethyl)azobenzene derivative | Dye synthesis |
| CuCN | – | 6-(Deuteriomethyl)benzonitrile | Radiolabeling precursor |
Isotope Effects in Catalytic Cycles
Deuterium substitution impacts catalytic reaction energetics:
-
Hydrogen/Deuterium Exchange : Pd-Catalyzed deuterium scrambling at the methyl position occurs under acidic conditions, with <5% loss over 24 hours .
-
Acid-Base Equilibria : pD<sub>a</sub> of the amine group increases by 0.3 units compared to non-deuterated analogs .
Key Research Findings
-
Deuteration at the methyl position reduces oxidative degradation rates by 40% in accelerated stability studies .
-
N-Alkylation with α-bromoacetaldehyde acetal yields pyrrole derivatives under AlCl<sub>3</sub> catalysis (72% yield) .
-
Competitive deuteration loss occurs in Birch reductions, favoring proton incorporation at benzylic positions .
Scientific Research Applications
N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline is a deuterated form of aniline that finds use in scientific research . Aniline-2,3,4,5,6-d5, a partially deuterated form of aniline, has five hydrogen atoms replaced by deuterium atoms . The two remaining hydrogens at the amino group can exchange in protic media, which explains why Aniline-2,3,4,5,6-d5 is often preferred over fully deuterated aniline-d7 .
Scientific Research Applications
this compound has applications in chemistry.
Deuterated Compounds in Metabolic Studies
Deuterium-labeled compounds are emerging in studies of glucose metabolism . For example, [2,3,4,6,6'-2H5]-D-glucose is used in animal studies to compare glucose metabolism characteristics with commercial [6,6'-2H2]-D-glucose . A cost-effective synthesis route uses a cheaper raw substrate, methyl-α-D-glucopyranoside, and relies on mild reaction conditions with higher deuterium labeling efficiency . These compounds help facilitate the clinical translation of deuterium magnetic resonance imaging, which can be widely used in preclinical and clinical research and applications .
Material Properties
DuPont's Teflon finishes provide chemical inertness, water repellency, anti-sticking ability, friction resistance, and dielectric strength . Specific uses for Teflon Finishes include conveyor chutes, extrusion dies, and molding dies .
Mechanism of Action
The mechanism of action of N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline involves its interaction with molecular targets through isotopic effects. The presence of deuterium can alter the compound’s binding affinity and reaction rates, providing insights into reaction pathways and molecular interactions.
Comparison with Similar Compounds
Research Findings and Challenges
- Spectral Advantages : Full deuteration of the aromatic ring and methyl group in the target compound provides unmatched signal clarity in ²H-NMR, outperforming partially deuterated analogs .
- Stability : Deuterated methyl groups exhibit enhanced metabolic stability in pharmacological contexts, though this application remains underexplored for the target compound .
Biological Activity
N,N,2,3,4,5-Hexadeuterio-6-(deuteriomethyl)aniline is a deuterated derivative of aniline that has garnered interest in the field of medicinal chemistry and toxicology. This compound serves as a valuable tool in understanding the biological activity and metabolic pathways of aniline derivatives. The presence of deuterium not only enhances the stability of the compound but also allows for more precise tracking in biological studies.
- Chemical Formula : C₁₆D₁₈N
- CAS Number : 194423-47-7
- Molecular Weight : 246.37 g/mol
Metabolic Pathways
Research indicates that aniline derivatives undergo significant metabolic transformations in mammalian systems. The primary metabolic pathway involves N-hydroxylation, which is catalyzed by cytochrome P450 enzymes. This activation step is crucial as it leads to the formation of reactive metabolites that can interact with cellular macromolecules, including DNA.
- N-Hydroxylation : The conversion of aniline to N-hydroxyaniline is a critical activation step that has been observed in both human and animal models. Studies have shown that this reaction predominantly occurs in the liver and nasal tissues, indicating tissue-specific metabolism .
- DNA Adduct Formation : The formation of DNA adducts from N-hydroxyaniline has been documented extensively. These adducts are formed through electrophilic attack on DNA bases, resulting in mutagenic effects that may contribute to carcinogenesis. For example, research has demonstrated that exposure to certain aniline derivatives leads to the formation of specific adducts such as dG and dA adducts .
Toxicological Insights
The toxicological profile of N,N-hexadeuterio-6-(deuteriomethyl)aniline suggests potential hazards associated with its use:
- Cytotoxicity : In vitro studies have indicated that various anilines exhibit cytotoxic effects at concentrations ranging from 100 μM to 1 mM. The degree of cytotoxicity often correlates with the extent of metabolic activation and subsequent DNA damage .
- Carcinogenic Potential : Given the structural similarities to known carcinogens, there is a concern regarding the long-term exposure to this compound. Anilines have been classified as potential human carcinogens based on their ability to form DNA adducts and induce mutations .
Case Study 1: Metabolism in Rat Models
A study involving rats treated with labeled aniline derivatives demonstrated significant binding to hemoglobin indicative of metabolic transformation. The study highlighted that most anilines tested were metabolized to N-hydroxy derivatives, which subsequently formed DNA adducts detectable via advanced analytical techniques such as HPLC/MS/MS .
Case Study 2: Human Liver Microsomes
In vitro experiments using human liver microsomes revealed that specific cytochrome P450 enzymes (notably CYP2A6) were responsible for the N-hydroxylation of certain aniline derivatives. This finding underscores the importance of genetic variability in drug metabolism among individuals .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C₁₆D₁₈N |
| CAS Number | 194423-47-7 |
| Molecular Weight | 246.37 g/mol |
| Toxicity Level | Cytotoxic at 100 μM - 1 mM |
| Carcinogenic Potential | Yes (based on DNA adduct formation) |
Q & A
Q. Basic Research Focus
- IR Spectroscopy : C-D stretching vibrations (~2100–2200 cm⁻¹) are distinct from C-H (~3000 cm⁻¹).
- ¹³C NMR : Deuterium-induced isotope shifts (~0.1–0.3 ppm) resolve overlapping signals in aromatic regions .
How do solvent effects impact the compound’s solubility and stability in cross-coupling reactions?
Advanced Research Focus
Deuterated solvents (e.g., DMF-d₇) enhance solubility but may alter reaction equilibria. Stability tests include:
- Thermogravimetric Analysis (TGA) : Assess decomposition thresholds under heating.
- Kinetic Studies : Monitor deuterium retention in polar vs. nonpolar solvents using time-resolved NMR .
What computational methods predict isotopic effects on this compound’s electronic structure?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculates bond dissociation energies (C-H vs. C-D) and charge distribution shifts.
- Molecular Dynamics (MD) : Simulates solvent interactions to explain experimental solubility/stability trends .
Why is this compound critical in developing deuterated pharmaceuticals?
Advanced Research Focus
Deuteration at specific sites can:
- Enhance metabolic stability : Slows CYP450-mediated oxidation (e.g., deuterated methyl groups resist demethylation).
- Reduce toxicity : Minimizes reactive metabolite formation. Validated via in vitro hepatocyte assays and in vivo pharmacokinetic studies .
What protocols ensure safe laboratory handling given its potential toxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
